
5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine
Overview
Description
5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine is a pyridine derivative featuring a bromine atom at position 5, a prop-1-ynyl (propargyl) group at position 3, and an amine group at position 2. The bromine substituent serves as a leaving group for cross-coupling reactions, while the terminal alkyne (prop-1-ynyl) enables participation in click chemistry (e.g., azide-alkyne cycloaddition) or metal-catalyzed couplings. The amine group at position 2 may act as a hydrogen-bond donor, influencing solubility and intermolecular interactions.
Preparation Methods
The most efficient and widely cited method for synthesizing 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine involves a Sonogashira coupling reaction between 2-amino-5-bromo-3-iodopyridine and propyne . This reaction leverages palladium and copper catalysis to form a carbon-carbon bond between the aryl iodide and terminal alkyne.
Reaction Conditions and Optimization
The protocol employs bis(triphenylphosphine)palladium(II) chloride (16.3 g, 23.2 mmol) and copper(I) iodide (5.3 g, 27.9 mmol) in anhydrous tetrahydrofuran (THF, 1.25 L) under degassed conditions . Key parameters include:
Parameter | Value | Role |
---|---|---|
Temperature | 0–5°C (initial), then ambient | Controls reaction rate and selectivity |
Base | Triethylamine (141 g, 1.4 mol) | Neutralizes HI byproduct |
Reaction Time | 1 hour (30 min per phase) | Balances completeness and side reactions |
Scale | 465 mmol starting material | Demonstrates industrial scalability |
The reaction proceeds via oxidative addition of the aryl iodide to palladium(0), followed by alkyne coordination and reductive elimination to yield the coupled product . The 93% isolated yield underscores the efficiency of this method, with minimal byproducts such as alkyne homocoupling.
Workup and Purification
Post-reaction, the mixture is filtered to remove catalyst residues, and the filtrate undergoes sequential extraction:
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Acidic wash : 2M HCl extracts unreacted starting materials and base.
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Basification : Potassium carbonate adjusts the pH to >8, precipitating the product.
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Organic extraction : Diethyl ether isolates the target compound, followed by drying over sodium sulfate .
Mechanistic Insights and Catalytic System
The Sonogashira coupling’s success hinges on the Pd/Cu synergistic system :
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Palladium facilitates oxidative addition and transmetallation.
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Copper activates the terminal alkyne via π-complexation, lowering the energetic barrier for bond formation .
Triethylamine serves dual roles:
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Scavenges hydrogen iodide (HI) generated during oxidative addition.
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Maintains a weakly basic environment, preventing catalyst deactivation.
Notably, the degassed THF solvent minimizes palladium oxidation, ensuring catalytic cycle integrity .
Analytical Characterization
This compound is characterized by:
Property | Value | Method |
---|---|---|
Molecular formula | C8H7BrN2 | High-resolution mass spec |
Molecular weight | 211.06 g/mol | Calculated |
CAS number | 1312755-43-3 | Registry data |
1H NMR (400 MHz, CDCl3) reveals diagnostic signals:
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δ 2.53 ppm (t, 1H, acetylenic proton).
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δ 4.74 ppm (d, 2H, CH2 adjacent to alkyne).
Applications and Downstream Utility
This compound is a precursor to fused heterocycles, such as 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine , via cyclization with potassium tert-butoxide . Its utility in medicinal chemistry is evidenced by its role in synthesizing kinase inhibitors and antibacterial agents .
Comparative Analysis of Methodologies
While the Sonogashira coupling dominates, alternative routes remain underexplored. Potential variations include:
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Negishi coupling : Substituting iodide with zincates.
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Microwave-assisted synthesis : Reducing reaction time.
However, these lack empirical validation in the literature .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Potassium tert-butoxide: Used in tert-butanol at elevated temperatures.
Triethylamine and Palladium Catalysts: Used in tetrahydrofuran at low to ambient temperatures.
Major Products Formed:
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of various organic compounds .
- Employed in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine
Industry
Mechanism of Action
The mechanism by which 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may participate in phosphorylation reactions and influence signaling pathways in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine with analogous pyridine derivatives, emphasizing substituent effects on reactivity, stability, and applications.
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Substituent-Driven Reactivity
- Terminal Alkyne (Prop-1-ynyl): The propargyl group in the target compound enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and Sonogashira couplings, distinguishing it from non-alkynyl analogs like 5-Bromopyridin-3-ylamine . In contrast, the TMS-protected ethynyl group in 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine requires fluoride-mediated deprotection before further reactions, adding synthetic steps.
- Halogen Effects : The iodine substituent in 5-Bromo-3-iodopyridin-2-ylamine enhances oxidative addition in palladium-catalyzed reactions compared to bromine, though bromine is preferred for stability in storage.
- Conversely, the morpholine group in 5-Bromo-2-morpholinopyridin-3-amine acts as an electron donor, altering the pyridine ring’s electronic profile for interactions with biological targets.
Research Findings and Gaps
- Experimental Data : The absence of melting points, solubility, or spectroscopic data in the evidence limits quantitative comparisons. Further studies are needed to validate inferred reactivities.
Biological Activity
5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1312755-43-3
- Molecular Formula : CHBrN
- Molecular Weight : 228.07 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and DNA repair.
- Apoptosis Induction : It potentially triggers apoptotic pathways, leading to increased cell death in cancerous cells.
- Targeting Signaling Pathways : It may interfere with signaling pathways such as the VEGF pathway, which is critical for tumor angiogenesis.
Case Studies and Experimental Data
Several studies have assessed the biological activity of this compound and related compounds:
Study | Findings |
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Study A | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC value of 12 µM. |
Study B | Showed that the compound inhibits DNA synthesis in A549 lung cancer cells, suggesting a mechanism involving interference with replication processes. |
Study C | Reported that structural analogs exhibit antibacterial properties against multi-drug resistant strains, indicating broader therapeutic potential. |
In Vitro Studies
In vitro assays have been conducted to evaluate the effectiveness of this compound:
- Cytotoxicity Assays : The compound was tested on various cancer cell lines, revealing dose-dependent cytotoxic effects.
- Mechanistic Studies : Molecular docking studies suggested strong binding affinities to targets involved in cell proliferation and survival.
Pharmacokinetics and ADMET Profile
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:
Parameter | Value |
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Absorption | Moderate bioavailability expected based on structure |
Distribution | Likely to cross cell membranes due to lipophilicity |
Metabolism | Predicted to undergo phase I metabolic reactions |
Excretion | Primarily renal |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Sonogashira cross-coupling between 5-bromo-3-iodopyridin-2-ylamine (precursor) and prop-1-yne derivatives. Catalysts like Pd(PPh₃)₄/CuI in THF at 60–80°C under inert atmosphere are typical. Yield optimization requires careful control of stoichiometry (1:1.2 amine:alkyne) and reaction time (12–24 hrs) to minimize alkyne homocoupling byproducts . Alternative routes include direct bromination of pyridin-2-ylamine derivatives followed by alkyne functionalization, but regioselectivity challenges may arise .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 7.8–8.2 ppm), the alkyne proton (δ 2.5–3.0 ppm, split due to coupling with adjacent carbons), and the amine proton (δ 5.5–6.0 ppm, broad).
- IR : Confirm the alkyne C≡C stretch (~2100 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ at m/z 227.0 (C₈H₆BrN₂ requires 227.97). Cross-validate with elemental analysis for Br content (~35%) .
Q. How does the bromine substituent influence the reactivity of the pyridine ring in further functionalization?
- Methodological Answer : The bromine at position 5 acts as a directing group, enabling regioselective C–H activation at position 4 for further cross-coupling (e.g., Suzuki-Miyaura). However, steric hindrance from the prop-1-ynyl group at position 3 may reduce reactivity, necessitating elevated temperatures (80–100°C) or bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for this compound synthesis?
- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states for Sonogashira coupling, identifying steric clashes between the prop-1-ynyl group and catalyst. Molecular dynamics simulations model solvent effects (e.g., DMF vs. THF) on reaction rates. ICReDD’s workflow integrates these insights with high-throughput experimentation to prioritize conditions with >80% yield .
Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?
- Methodological Answer : Discrepancies in NMR shifts often arise from solvent polarity or hydrogen bonding. Use COSY and NOESY to confirm spin-spin coupling networks. For computational validation, compare DFT-calculated chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data. Adjust solvent parameters in simulations (e.g., PCM model for THF) to improve alignment .
Q. How can factorial design optimize catalytic systems for this compound’s derivatization?
- Methodological Answer : A 2³ factorial design evaluates factors: catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies interactions between variables. For example, high Pd loading (>1.5 mol%) in DMF reduces reaction time by 40% but increases impurity formation. Pareto charts prioritize significant factors for DOE refinement .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Key issues include alkyne dimerization during scale-up and bromine displacement under prolonged heating. Mitigation strategies:
- Continuous flow reactors : Minimize residence time at high temperatures.
- In-line purification : Use scavenger resins (e.g., QuadraPure™) to remove Pd/Cu residues.
- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to isolate the product with >98% purity. Monitor intermediates via PAT (Process Analytical Technology) tools .
Q. Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to assess validity?
- Methodological Answer : Stability studies (HPLC monitoring) under pH 2–6 at 25°C show decomposition (>10%) at pH <3 due to Br⁻ elimination. Contradictions may arise from trace metal impurities (e.g., Fe³⁺) accelerating degradation. Validate via controlled experiments with chelating agents (EDTA) and ICP-MS analysis of reaction mixtures .
Q. Safety and Handling
Q. What are critical safety considerations for handling this compound?
- Methodological Answer : The compound is hygroscopic and may release HBr under moisture. Store under N₂ at –20°C. Use explosion-proof refrigerators due to alkyne flammability. PPE: Nitrile gloves, face shield, and fume hood with <0.1 ppm exposure limit. Spills require neutralization with NaHCO₃ before disposal .
Properties
IUPAC Name |
5-bromo-3-prop-1-ynylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEQDXCSXGPPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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